molecular formula C15H8Cl2F3NS B10824442 Fluorizoline

Fluorizoline

Cat. No.: B10824442
M. Wt: 362.2 g/mol
InChI Key: JGDLZQYCDVDWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Fluorizoline is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring consistency and quality control.

Chemical Reactions Analysis

Fluorizoline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Fluorizoline exerts its effects by selectively targeting prohibitins, specifically prohibitin 1 and prohibitin 2. These proteins are involved in various cellular processes, including cell cycle regulation and apoptosis. This compound induces apoptosis by promoting the expression of the BH3-only protein NOXA, which is regulated by the integrated stress response-related transcription factors ATF3 and ATF4 . This leads to the activation of apoptotic pathways and cell death in cancerous cells .

Properties

IUPAC Name

2,5-bis(4-chlorophenyl)-4,4,5-trifluoro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F3NS/c16-11-5-1-9(2-6-11)13-21-15(19,20)14(18,22-13)10-3-7-12(17)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDLZQYCDVDWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(C(S2)(C3=CC=C(C=C3)Cl)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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